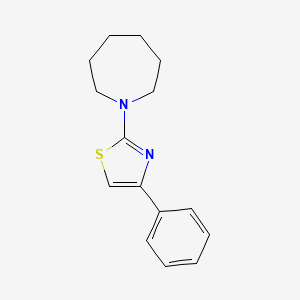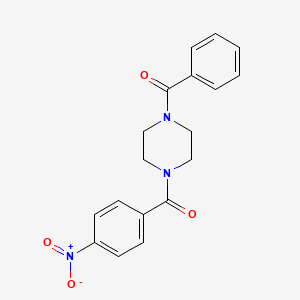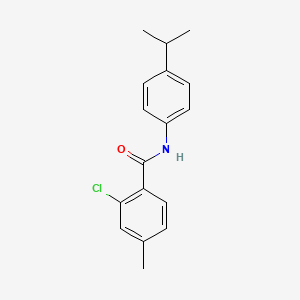
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide, also known as NCPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has been shown to bind to the active site of the bacterial enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this enzyme, N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide prevents the formation of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has been shown to have low toxicity and minimal side effects in animal studies. It does not appear to have any significant effects on normal cellular processes or organ function. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antibacterial activity against a wide range of bacteria. However, N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has some limitations, including its limited solubility in water and its potential to form insoluble aggregates in solution. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide.
Orientations Futures
There are several potential future directions for research on N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide. One area of interest is in the development of new antibiotics based on the structure of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide. By modifying the chemical structure of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide, researchers may be able to create more potent and selective antibacterial agents. Another area of research is in the development of new methods for synthesizing N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide and related compounds. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide involves the reaction of 2-chloro-5-nitroaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new antibiotics. Studies have shown that N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-5-9(13)11-8-4-6(12(14)15)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTDXVLRBGLKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2,4-dichlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5817600.png)

![3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5817619.png)
![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)

![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)
![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)